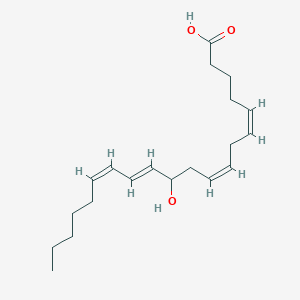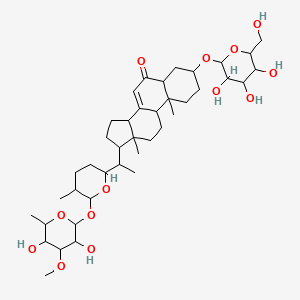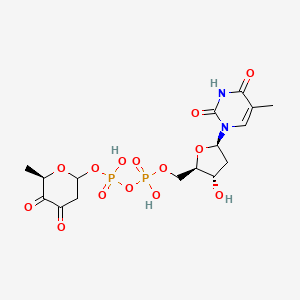
dTDP-3,4-didehydro-2,6-dideoxy-D-glucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DTDP-3,4-didehydro-2,6-dideoxy-D-glucose is a dTDP-sugar having 3,4-didehydro-2,6-dideoxy-D-glucose as the sugar component. It derives from a dTDP-D-glucose.
Applications De Recherche Scientifique
Structural and Functional Studies of Biosynthetic Enzymes
- Structural Analysis of Biosynthetic Enzymes : Thoden et al. (2009) conducted structural analyses of QdtB, an aminotransferase essential for dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose (a derivative of dTDP-3,4-didehydro-2,6-dideoxy-D-glucose) synthesis in bacteria. They crystallized QdtB with its product, providing insights into its functional mechanism (Thoden et al., 2009).
- Enzyme QdtC in Biosynthesis Pathway : Thoden et al. (2009) also examined QdtC, a CoA-dependent N-acetyltransferase, which catalyzes the last step in the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose. They determined three crystal structures of the enzyme, elucidating the binding and catalytic mechanism of QdtC (Thoden et al., 2009).
Biosynthesis Pathways and Applications
- Elucidation of Biosynthesis Pathway : Pföstl et al. (2008) focused on the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose, elucidating the enzymatic cascade through HPLC and NMR spectroscopy. This research provides a foundation for understanding the synthesis of nucleotide-activated dideoxy sugars in bacteria (Pföstl et al., 2008).
- Chemoenzymatic Synthesis for Antibiotic Production : Amann et al. (2001) exploited the biosynthetic pathway of dTDP-beta-L-rhamnose for the chemoenzymatic synthesis of dTDP-activated 2,6-dideoxyhexoses. These compounds are crucial for the biosynthesis of polyketides and other antibiotic/antitumor drugs (Amann et al., 2001).
Enzymatic Synthesis and Applications
- Enzymatic Synthesis of dTDP-Sugars : Chung et al. (2007) used over-expressed GerB, an aminotransferase, for the enzymatic synthesis of dTDP-4-amino-4,6-dideoxy-D-glucose from dTDP-4-keto-6-deoxy-D-glucose. This research has potential applications in the production of nucleotide sugars for therapeutic uses (Chung et al., 2007).
- Biosynthesis of Flavonol Glycosides : Pandey et al. (2015) engineered Escherichia coli to produce dTDP-activated sugars, including derivatives of dTDP-3,4-didehydro-2,6-dideoxy-D-glucose, for the biosynthesis of flavonol glycosides. This study highlights the potential of engineered bacteria in producing novel glycosides with possible biological activities (Pandey et al., 2015).
Propriétés
Nom du produit |
dTDP-3,4-didehydro-2,6-dideoxy-D-glucose |
|---|---|
Formule moléculaire |
C16H22N2O14P2 |
Poids moléculaire |
528.3 g/mol |
Nom IUPAC |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(6R)-6-methyl-4,5-dioxooxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H22N2O14P2/c1-7-5-18(16(23)17-15(7)22)12-3-9(19)11(30-12)6-28-33(24,25)32-34(26,27)31-13-4-10(20)14(21)8(2)29-13/h5,8-9,11-13,19H,3-4,6H2,1-2H3,(H,24,25)(H,26,27)(H,17,22,23)/t8-,9+,11-,12-,13?/m1/s1 |
Clé InChI |
FHKRUUVTZNTHKJ-NRNNPPJOSA-N |
SMILES isomérique |
C[C@@H]1C(=O)C(=O)CC(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O |
SMILES canonique |
CC1C(=O)C(=O)CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



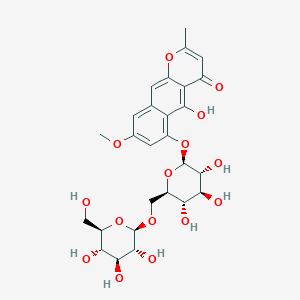
![2-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxin-7-one](/img/structure/B1255219.png)
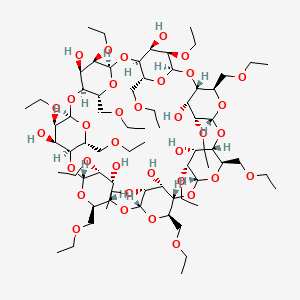
![(2S,8S,9S,10R,13S,14S,17S)-17-Acetyl-2-hydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B1255221.png)
![[(2R,3S,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] [(3R,4S,5S)-2,4,5-trihydroxyoxan-3-yl] hydrogen phosphate](/img/structure/B1255222.png)
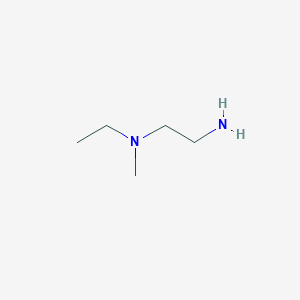
![(1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,2R,4S)-2-hydroxy-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B1255227.png)

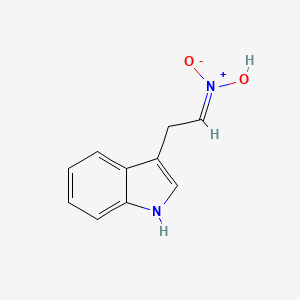

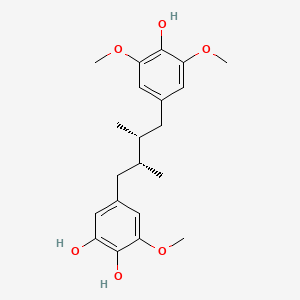
![(1S,9S,10S)-10-benzyl-17-(cyclopropylmethyl)-4-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one](/img/structure/B1255235.png)
